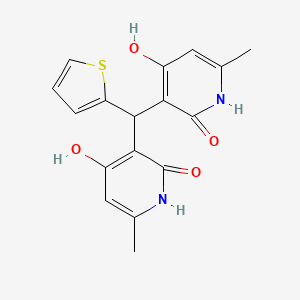

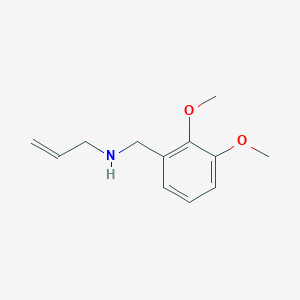

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-Dimethoxybenzyl)prop-2-en-1-amine, also known as DMBA, is a chemical compound that is used in scientific research and laboratory experiments. It is a substituted alkylamine and is a derivative of benzyl alcohol. DMBA has been studied for its potential applications in the field of pharmacology, as well as its biochemical and physiological effects on the body.

Aplicaciones Científicas De Investigación

Protective Group in Carbohydrate Chemistry

N-(2,3-dimethoxybenzyl)prop-2-en-1-amine derivatives, such as 2,4-Dimethoxybenzyl (Dmob), are utilized as protective groups in carbohydrate chemistry. Dmob is notably effective for protecting amide groups in glycosyl donors, enhancing the selectivity and yield of glycosylation reactions. Kelly and Jensen (2001) demonstrated the use of Dmob in the synthesis of complex carbohydrates, highlighting its utility in improving the efficiency of carbohydrate synthesis processes (Kelly & Jensen, 2001).

Metal Ion Complex Formation and Nano-material Synthesis

This compound and related compounds are used in forming metal ion complexes, which play a crucial role in synthesizing nano-structured materials like ceria (CeO2). Veranitisagul et al. (2011) explored the formation of cerium(III)-benzoxazine dimer complexes, highlighting their utility in producing single-phase ceria through thermal decomposition (Veranitisagul et al., 2011).

Intermediate in Isoindoline Synthesis

This compound serves as a key intermediate in the synthesis of isoindolines, a class of compounds with various pharmaceutical and chemical applications. Raju, Neelakantan, and Bhalerao (2007) outlined its role in synthesizing N-(3′,5′-dimethyl- 4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a critical step in producing isoindolines (Raju, Neelakantan, & Bhalerao, 2007).

Protective Group in Sulfur-Containing Compounds

Grunder-Klotz and Ehrhardt (1991) highlighted the use of the 3,4-dimethoxybenzyl group, a close relative of this compound, as an N-protecting group in sulfur-containing compounds. This group can be smoothly eliminated under specific conditions, demonstrating its versatility in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Complex Alkaloids

This compound derivatives play a crucial role in synthesizing complex alkaloids. Rosa et al. (1997) used derivatives of this compound in the synthesis of Amaryllidaceae alkaloids, highlighting its importance in creating structurally complex and biologically active natural products (Rosa et al., 1997).

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXMPJWROJJCMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)